molecular formula C18H23NO5 B12937292 tert-Butyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate

tert-Butyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate

Cat. No.: B12937292
M. Wt: 333.4 g/mol
InChI Key: KIDUFFUFKMZEPS-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a methoxycarbonyl phenyl group, and a 4-oxopiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate typically involves multiple steps. One common method starts with the acylation of piperidin-4-ylmethanol, followed by sulfonation and substitution reactions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds. The use of flow microreactors enhances the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced to form corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate: A key intermediate in the synthesis of Vandetanib.

    tert-Butyl 2-(4-methoxyphenyl)-2-oxoethylcarbamate: Used in various organic synthesis applications.

Uniqueness

tert-Butyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized synthetic applications and research contexts.

Properties

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

tert-butyl 2-(4-methoxycarbonylphenyl)-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C18H23NO5/c1-18(2,3)24-17(22)19-10-9-14(20)11-15(19)12-5-7-13(8-6-12)16(21)23-4/h5-8,15H,9-11H2,1-4H3

InChI Key

KIDUFFUFKMZEPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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